An In-Depth Technical Guide to 3-HABA Kanamycin A Sulfate (CAS 50725-24-1)
An In-Depth Technical Guide to 3-HABA Kanamycin A Sulfate (CAS 50725-24-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Derivative in Aminoglycoside Research
3-HABA Kanamycin A Sulfate is a chemically modified derivative of Kanamycin A, a well-established aminoglycoside antibiotic.[1] This compound is distinguished by the presence of a 3''-hydroxyaminobutyric acid (HABA) substituent, a structural modification that significantly alters its biological and chemical properties compared to its parent molecule.[1] While not used as a therapeutic agent itself, 3-HABA Kanamycin A Sulfate serves as a crucial tool in the realm of pharmaceutical research and development. It is primarily recognized as a significant impurity of Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A.[2][3] The study of such impurities is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products.
This guide provides a comprehensive overview of the core properties of 3-HABA Kanamycin A Sulfate, its underlying mechanism of action inherited from the kanamycin family, and its practical applications in a laboratory setting. We will delve into detailed experimental protocols, offering not just procedural steps but also the scientific rationale behind them, to empower researchers in their investigations into antibiotic resistance, structure-activity relationships, and analytical method development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-HABA Kanamycin A Sulfate is fundamental for its appropriate handling, storage, and application in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 50725-24-1 (Free amine) | [4] |
| Molecular Formula | C22H43N5O13 · xH2SO4 | [4] |
| Molecular Weight | 585.60 g/mol (Free amine) | [4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% (HPLC) | [4] |
| Solubility | Slightly soluble in aqueous acid and water; soluble in DMSO | [1] |
| Storage | 2-8°C | [1] |
Mechanism of Action: A Legacy of Ribosomal Inhibition
The primary mechanism of action of 3-HABA Kanamycin A Sulfate is inferred from its parent compound, Kanamycin A. Kanamycins belong to the aminoglycoside class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[5] Their bactericidal effect is achieved by targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.[6]
Specifically, aminoglycosides bind with high affinity to the 30S ribosomal subunit.[7][8] This binding event, primarily at the A-site on the 16S rRNA, disrupts the fidelity of protein synthesis in several ways:
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Inhibition of Initiation Complex Formation: It can interfere with the assembly of the ribosomal subunits and the binding of the initiator tRNA.[8]
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Induction of mRNA Misreading: The binding of the aminoglycoside distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Blockade of Translocation: It can hinder the movement of the ribosome along the mRNA molecule, thereby halting protein elongation.
The accumulation of non-functional or toxic proteins ultimately leads to the disruption of the bacterial cell membrane and cell death. The HABA modification in 3-HABA Kanamycin A Sulfate is known to alter its binding affinity for the ribosomal RNA, making it a valuable compound for studying the nuances of these interactions and the mechanisms of antibiotic resistance.[1]
Applications in Scientific Research and Drug Development
3-HABA Kanamycin A Sulfate is a specialized chemical primarily utilized in non-therapeutic research and analytical applications.[2] Its significance lies in the following areas:
-
Impurity Standard: As a known impurity of Amikacin, it serves as a reference standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity and quality of the final drug product.[1][3]
-
Structure-Activity Relationship (SAR) Studies: The unique HABA modification allows researchers to investigate how specific structural changes in the aminoglycoside scaffold affect its biological activity, particularly its binding to the ribosomal target and its efficacy against different bacterial strains.[1]
-
Antibiotic Resistance Research: By comparing the activity and binding of 3-HABA Kanamycin A Sulfate to that of Kanamycin A and Amikacin, scientists can gain insights into the mechanisms by which bacteria develop resistance to aminoglycosides, such as enzymatic modification of the antibiotic.[1]
-
Molecular and Biochemical Investigations: This compound is a valuable tool for in-depth studies of protein synthesis inhibition and microbial genetics.[1]
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a framework for the use of 3-HABA Kanamycin A Sulfate in a research setting. The rationale behind key steps is provided to facilitate a deeper understanding and potential adaptation for specific experimental needs.
Preparation of a Stock Solution
The accurate preparation of a stock solution is critical for the reproducibility of experimental results.
Methodology:
-
Determine the Required Concentration: Based on the specific experimental design (e.g., MIC assay, binding studies), calculate the desired final concentration of the stock solution.
-
Weighing the Compound: Accurately weigh the required amount of 3-HABA Kanamycin A Sulfate powder using an analytical balance. It is advisable to perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Dissolution:
-
For most applications, sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline) can be used as the solvent.
-
If solubility is an issue, dimethyl sulfoxide (DMSO) can be used.[1] However, it is crucial to consider the potential effects of DMSO on the biological system being studied and to include appropriate solvent controls in the experiment.
-
Add the solvent to the weighed powder and vortex or sonicate until fully dissolved.
-
-
Sterilization:
-
If the stock solution is to be used in cell-based assays, it must be sterilized.
-
Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for long-term stability.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-HABA Kanamycin A Sulfate and for its quantification in various samples.
Methodology:
-
Preparation of Mobile Phase:
-
A common mobile phase for aminoglycoside analysis consists of a buffer solution and an organic modifier. For example, a mixture of a borate buffer and methanol can be used to facilitate UV detection.
-
Degas the mobile phase thoroughly before use to prevent the formation of bubbles in the HPLC system.
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of 3-HABA Kanamycin A Sulfate multiple times to ensure the system is performing consistently (e.g., reproducible retention times and peak areas).
-
-
Sample Preparation:
-
Prepare a solution of 3-HABA Kanamycin A Sulfate in the mobile phase at a known concentration.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis according to the established method parameters (e.g., flow rate, column temperature, detection wavelength).
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time and peak area of 3-HABA Kanamycin A Sulfate.
-
Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for assessing the antibacterial potency of 3-HABA Kanamycin A Sulfate.
Methodology:
-
Bacterial Strain Preparation:
-
Culture the chosen bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density, typically equivalent to a 0.5 McFarland standard.
-
-
Preparation of the Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-HABA Kanamycin A Sulfate stock solution in the broth medium. This will create a range of concentrations to be tested.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria with no compound) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of 3-HABA Kanamycin A Sulfate at which no visible growth is observed.
-
In Vitro Ribosomal RNA Binding Assay (Nitrocellulose Filter Binding)
This assay directly measures the interaction between 3-HABA Kanamycin A Sulfate and its target, the bacterial ribosomal RNA. It is a powerful tool for quantifying binding affinity.
Methodology:
-
Preparation of Radiolabeled RNA:
-
A segment of the bacterial 16S rRNA containing the aminoglycoside binding site (the A-site) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
The labeled RNA is purified to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a series of tubes, a fixed, low concentration of the radiolabeled RNA is incubated with increasing concentrations of 3-HABA Kanamycin A Sulfate in a suitable binding buffer.
-
The reactions are allowed to equilibrate at a specific temperature for a defined period (e.g., 30 minutes at room temperature).
-
-
Filtration:
-
The binding reactions are passed through a nitrocellulose filter under vacuum. Nitrocellulose binds proteins and, by extension, RNA-protein complexes, but not free RNA.[8] While this assay is traditionally for protein-RNA interactions, it can be adapted for small molecule-RNA interactions where the complex is retained.
-
The filters are washed with cold binding buffer to remove any non-specifically bound RNA.
-
-
Quantification:
-
The amount of radioactivity retained on each filter is quantified using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
The fraction of bound RNA is plotted against the concentration of 3-HABA Kanamycin A Sulfate.
-
The data can be fitted to a binding isotherm to determine the equilibrium dissociation constant (Kd), a measure of the binding affinity.
-
Safety and Handling Precautions
As with any chemical, proper safety precautions should be observed when handling 3-HABA Kanamycin A Sulfate.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Toxicity: While specific toxicity data for 3-HABA Kanamycin A Sulfate is limited, aminoglycosides as a class can have potential health effects. It is prudent to handle this compound with care.
Conclusion
3-HABA Kanamycin A Sulfate, with its unique chemical structure, holds a significant position in the field of aminoglycoside research. While not a therapeutic agent, its role as a critical impurity standard for Amikacin and as a tool for investigating structure-activity relationships and antibiotic resistance mechanisms is invaluable. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted properties of this compound. A thorough understanding of its characteristics and the rationale behind the experimental methodologies will undoubtedly contribute to the advancement of our knowledge in antibiotic development and the ongoing battle against bacterial resistance.
References
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Tiaris Biosciences. Kanamycin. [Link]
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Creative Diagnostics. A Comprehensive Guide to Kanamycin. [Link]
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Wikipedia. Kanamycin A. [Link]
- Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1078-1081.
- Jouravleva, K., et al. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. STAR Protocols, 4(3), 102381.
-
IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
- D'Souza, R., et al. (2019). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Bioanalysis, 11(10), 957-968.
- Blachaert, B., et al. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection.
- Hossain, M. A., et al. (2009). Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA. Nucleic Acids Research, 37(13), 4295-4303.
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U.S. Department of Agriculture, Food Safety and Inspection Service. Confirmation of Aminoglycosides by HPLC-MS/MS. [Link]
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LCGC International. LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. [Link]
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ResearchGate. The mechanism of action of kanamycin. [Link]
-
Pediatric Oncall. Kanamycin. [Link]
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- 2. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]
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